molecular formula C18H21NO2 B14115007 N,N-diethyl-4-(2-methylphenoxy)benzamide

N,N-diethyl-4-(2-methylphenoxy)benzamide

Cat. No.: B14115007
M. Wt: 283.4 g/mol
InChI Key: PJNGTYNRQFKGGY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-methylphenoxy)benzamide is an organic compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes a benzamide core substituted with diethyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methylphenoxy)benzamide typically involves the reaction of 4-(2-methylphenoxy)benzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methylphenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-4-(2-methylphenoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-methylphenoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-diethyl-4-(2-methylphenoxy)benzamide can be compared with other benzamide derivatives:

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-diethyl-4-(2-methylphenoxy)benzamide

InChI

InChI=1S/C18H21NO2/c1-4-19(5-2)18(20)15-10-12-16(13-11-15)21-17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3

InChI Key

PJNGTYNRQFKGGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C

Origin of Product

United States

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